molecular formula C6H7NO3 B1330137 2-(2-Nitroethyl)furan CAS No. 5462-90-8

2-(2-Nitroethyl)furan

Cat. No.: B1330137
CAS No.: 5462-90-8
M. Wt: 141.12 g/mol
InChI Key: CXQAMTGSMRTUTH-UHFFFAOYSA-N
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Description

2-(2-Nitroethyl)furan (CAS: 5462-90-8) is a nitroalkyl-substituted furan derivative with the molecular formula C₆H₇NO₃ and a molecular weight of 141.13 g/mol (calculated for the neutral form; HRESIMS data shows [M+Na]⁺ at m/z 164.0322 ). The compound is synthesized via the Henry reaction, a nitroaldol condensation, which involves the coupling of nitromethane with a furan-derived aldehyde . Key spectral data includes:

  • IR (νmax): 3108, 2926, 1632, 1555, 1432 cm⁻¹ (indicative of nitro and furan moieties).
  • ¹H NMR (δH): 7.34–7.26 (1H, s, furan H), 4.66–4.62 (2H, t, J = 7.2 Hz, CH₂NO₂), 3.38–3.35 (2H, t, J = 7.0 Hz, CH₂-furan).
  • ¹³C NMR (δC): 149.3 (furan C-O), 73.3 (CH₂NO₂), 26.0 (CH₂-furan) .

The compound exists as a liquid at room temperature and is purified via silica gel chromatography . Its reactivity and applications are influenced by the electron-withdrawing nitro group, which enhances susceptibility to nucleophilic attacks and redox reactions.

Properties

IUPAC Name

2-(2-nitroethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c8-7(9)4-3-6-2-1-5-10-6/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQAMTGSMRTUTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CC[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00280269
Record name 2-(2-nitroethyl)furan
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5462-90-8
Record name 5462-90-8
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16180
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-nitroethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00280269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitroethyl)furan typically involves the nitration of furan derivatives. One common method is the electrophilic nitration of 2-unsubstituted furans using a mixture of nitric acid and acetic acid. Another approach involves the condensation of salicylic aldehydes with bromonitromethane, followed by oxidation of the resulting 2-(2-nitroethyl)phenols .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, utilizing controlled reaction conditions to ensure high yield and purity. The use of hypervalent iodine compounds, such as phenyl iodosodiacetate, in the presence of tetrabutylammonium iodide and triethylamine as a base, has been reported to be effective for the preparation of nitrobenzofurans .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Nitroethyl)furan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(2-Nitroethyl)furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Nitroethyl)furan involves its interaction with biological targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the reactive intermediates formed .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitro-Substituted Furan Derivatives

(a) (E)-2-(2-Nitroethenyl)furan (Nitrovinyl Derivative)
  • Structure: Features a nitrovinyl (–CH=CHNO₂) group instead of nitroethyl (–CH₂CH₂NO₂).
  • Synthesis: Prepared via Knoevenagel condensation of furfural and nitromethane using isobutylamine as a catalyst .
  • Physical Properties: Crystalline solid (mp 74.5°C) with extended conjugation, evidenced by a shortened C1–C5 bond (1.430 Å) and coplanar nitroalkenyl-furan system .
  • Reactivity: The conjugated nitrovinyl group enhances electrophilicity, enabling participation in cycloaddition reactions. This contrasts with the saturated nitroethyl group, which lacks such conjugation .
  • Bioactivity: Nitroalkenyl furans exhibit antibacterial and antifungal properties, though 2-(2-nitroethyl)furan’s bioactivity remains less studied .
(b) 2-(4-Bromophenyl)-5-(2-nitroethenyl)furan
  • Structure: Combines a bromophenyl and nitroethenyl substituent.
  • Molecular Weight: 294.1 g/mol.
(c) 2-Bromo-1-(2-furyl)-2-nitroethylene
  • Structure: Bromine substituent adjacent to the nitro group.
  • Reactivity: Bromine enhances electrophilicity, making it a candidate for cross-coupling reactions .

Alkyl-Substituted Furan Derivatives

(a) 2-Ethylfuran
  • Structure: Simple ethyl (–CH₂CH₃) substituent.
  • Physical Properties: Liquid (bp ~63–65°C), lower polarity due to the absence of a nitro group .
  • Applications: Primarily used as a flavoring agent, contrasting with nitroethyl derivatives’ synthetic versatility .
(b) trans-2-(2-Pentenyl)furan
  • Structure: Unsaturated pentenyl chain.
  • Molecular Weight: 136.19 g/mol.
  • Reactivity: The alkene moiety enables hydrogenation or oxidation, whereas nitroethyl groups favor reduction to amines .

Methylfurans and Toxicity Considerations

  • 2-Methylfuran and 3-Methylfuran: These alkylfurans exhibit hepatotoxicity in rodents, with liver damage observed at doses >10 mg/kg .
  • Nitroethyl vs. Methyl Groups: While methylfurans primarily affect the liver, nitroethyl derivatives may introduce additional toxicity pathways (e.g., nitroreductase-mediated mutagenicity), though specific studies are lacking .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Physical State Key Spectral Features
This compound C₆H₇NO₃ 141.13 Liquid δH 4.66 (t, CH₂NO₂)
(E)-2-(2-Nitroethenyl)furan C₆H₅NO₃ 139.11 Crystalline C1–C5 = 1.430 Å
2-Ethylfuran C₆H₈O 96.13 Liquid νmax 2926 cm⁻¹ (C–H stretch)

Critical Analysis of Substituent Effects

  • Nitroethyl vs. Nitroethenyl: The saturated nitroethyl group reduces conjugation, limiting electronic delocalization but improving stability. In contrast, nitroethenyl derivatives exhibit enhanced electrophilicity and reactivity in cycloadditions .
  • Toxicity Gaps: While methylfurans have well-documented hepatotoxicity, nitroethyl furans require further toxicological profiling to assess risks in pharmaceutical or industrial use .

Biological Activity

2-(2-Nitroethyl)furan, a nitro-substituted furan derivative, has garnered attention for its potential biological activities. This compound is structurally characterized by a furan ring with a nitroethyl group, which may contribute to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its biochemical properties, cellular effects, and potential therapeutic applications.

The chemical structure of this compound can be represented as follows:

C7H8N2O2\text{C}_7\text{H}_8\text{N}_2\text{O}_2

This compound features a furan ring that is known for its ability to participate in various chemical reactions, including electrophilic substitutions and radical reactions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been shown to enhance the efficacy of several antibiotics against bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism appears to involve the generation of reactive oxygen species (ROS), which exacerbates oxidative stress in bacterial cells, leading to increased cell death when combined with antibiotics like amoxicillin and ciprofloxacin .

Table 1: Interaction of this compound with Antibiotics

AntibioticInteraction TypeEffect on Bacterial Viability
AmoxicillinSynergisticIncreased cell death
CiprofloxacinSynergisticIncreased cell death
ErythromycinAdditiveModerate increase
LincomycinAdditiveModerate increase

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. Studies indicate that at higher concentrations, this compound can induce apoptosis in cancer cells, suggesting potential as an anticancer agent. However, it also exhibits cytotoxicity towards normal cells, necessitating careful dosage optimization .

Oxidative Stress Induction

The primary mechanism through which this compound exerts its biological effects appears to be via the induction of oxidative stress. The compound increases the production of superoxide anions and decreases levels of reduced glutathione, leading to enhanced lipid peroxidation as evidenced by elevated malondialdehyde levels in treated bacterial cells .

Quorum Sensing Inhibition

In addition to its antimicrobial properties, this compound has been studied for its ability to interfere with quorum sensing (QS) mechanisms in bacteria. This inhibition can prevent biofilm formation and reduce virulence factor production in pathogens like Staphylococcus aureus, offering a novel approach to combat antibiotic resistance .

Case Studies

  • Synergistic Effects on Antibiotic Efficacy : A study demonstrated that combining this compound with standard antibiotics significantly improved their effectiveness against resistant bacterial strains. The study highlighted a notable reduction in minimum inhibitory concentrations (MICs) when used in combination therapy .
  • Cytotoxicity Assessment : In vitro experiments assessed the cytotoxic effects of varying concentrations of this compound on human cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers, suggesting its potential utility in cancer treatment.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Nitroethyl)furan
Reactant of Route 2
2-(2-Nitroethyl)furan

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